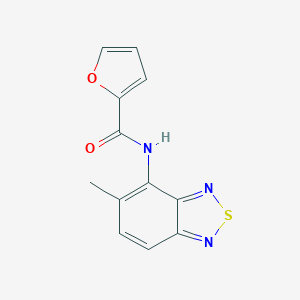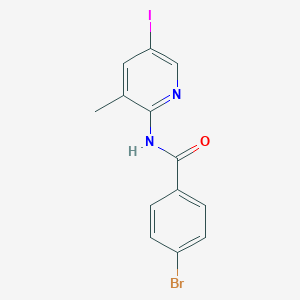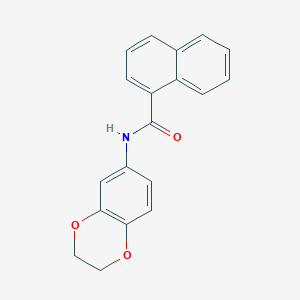
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate, also known as INH-NH-Bz, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of isoniazid, a first-line anti-tuberculosis drug. INH-NH-Bz has been found to exhibit potent anti-tubercular activity and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in the fatty acid biosynthesis pathway.
Biochemical and Physiological Effects:
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and it has a long half-life. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have good bioavailability and can penetrate the blood-brain barrier. In addition, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been found to exhibit anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has several advantages for lab experiments. It has a well-defined chemical structure and can be easily synthesized in large quantities. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate also exhibits good solubility in water and organic solvents, which makes it suitable for in vitro and in vivo studies. However, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has some limitations for lab experiments. It is a relatively new compound, and its toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate. One direction is to investigate the potential of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate as a lead compound for the development of new anti-tuberculosis drugs. Another direction is to explore the anti-cancer and anti-inflammatory properties of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and its potential use in the treatment of other diseases. Further studies are also needed to determine the optimal dosage and administration route of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate and to evaluate its toxicity and side effects in vivo.
Synthesemethoden
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate involves the condensation of isoniazid and 4-(carbohydrazono)phenyl benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has been extensively studied for its anti-tubercular activity. It has been found to exhibit potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been shown to have a synergistic effect with other anti-tuberculosis drugs, such as rifampicin and ethambutol. In addition to its anti-tubercular activity, 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl benzoate has also been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Eigenschaften
Molekularformel |
C20H15N3O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(16-10-12-21-13-11-16)23-22-14-15-6-8-18(9-7-15)26-20(25)17-4-2-1-3-5-17/h1-14H,(H,23,24)/b22-14+ |
InChI-Schlüssel |
XESXXGNCJARCOG-HYARGMPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)





![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)